4-Fluorophenyl 5-chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-FLUOROPHENYL 5-CHLORO-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
The synthesis of 4-FLUOROPHENYL 5-CHLORO-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXYLATE involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-fluorophenyl and 5-chloropyrimidine derivatives under specific conditions. The reaction conditions often involve the use of solvents such as ethanol or dioxane, and catalysts like triethylamine or thionyl chloride .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. .
Scientific Research Applications
4-FLUOROPHENYL 5-CHLORO-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXYLATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins involved in bacterial cell division, leading to antimicrobial effects. The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and exerting its biological effects .
Comparison with Similar Compounds
Similar compounds to 4-FLUOROPHENYL 5-CHLORO-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXYLATE include:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares similar structural features and exhibits comparable biological activities.
2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: Another compound with related chemical properties and applications
Properties
Molecular Formula |
C19H14ClFN2O2S |
---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
(4-fluorophenyl) 5-chloro-2-[(4-methylphenyl)methylsulfanyl]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C19H14ClFN2O2S/c1-12-2-4-13(5-3-12)11-26-19-22-10-16(20)17(23-19)18(24)25-15-8-6-14(21)7-9-15/h2-10H,11H2,1H3 |
InChI Key |
SGMXGWPQSXSLGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)OC3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.